molecular formula C21H16N2O4 B11979006 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 303082-89-5

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate

Katalognummer: B11979006
CAS-Nummer: 303082-89-5
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: VECZJCCPXCGYOU-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H16N2O4 and a molecular weight of 360.373 g/mol . This compound is known for its unique structure, which includes a hydroxybenzoyl group and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the hydroxybenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl benzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrazonoyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:

  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate
  • 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
  • 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

These compounds share similar structural features but differ in the substituents attached to the phenyl benzoate backbone. The unique combination of functional groups in this compound gives it distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

303082-89-5

Molekularformel

C21H16N2O4

Molekulargewicht

360.4 g/mol

IUPAC-Name

[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H16N2O4/c24-18-10-8-16(9-11-18)20(25)23-22-14-15-6-12-19(13-7-15)27-21(26)17-4-2-1-3-5-17/h1-14,24H,(H,23,25)/b22-14+

InChI-Schlüssel

VECZJCCPXCGYOU-HYARGMPZSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.